molecular formula C14H11BrO B1273617 4-Bromo-3'-methylbenzophenone CAS No. 27428-61-1

4-Bromo-3'-methylbenzophenone

Cat. No.: B1273617
CAS No.: 27428-61-1
M. Wt: 275.14 g/mol
InChI Key: CKOJVDGMHBXDGZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for mapping the carbon and hydrogen framework of a molecule. For 4-bromo-3'-methylbenzophenone, with its distinct aromatic and methyl protons and carbons, NMR provides unambiguous evidence of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would display signals corresponding to the different types of protons in the molecule. The aromatic protons on the two rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings and the carbonyl group. The methyl group protons would appear as a singlet in the upfield region, generally around 2.4 ppm.

The expected signals for the aromatic protons would be complex due to spin-spin coupling between adjacent protons. Protons on the 4-bromophenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted ring. The protons on the 3-methylphenyl ring would show a more complex splitting pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The most downfield signal would be that of the carbonyl carbon, typically appearing around 195 ppm. udel.edu The aromatic carbons would resonate in the 120-140 ppm range. The specific chemical shifts are influenced by the substituents on each ring. The carbon of the methyl group would be found at a much higher field, typically around 21 ppm. The number of distinct signals in the aromatic region would confirm the substitution pattern of the two phenyl rings. For instance, carbons directly attached to the bromine and the carbonyl group (ipso-carbons) have characteristic chemical shifts that can be predicted or compared to reference data. stackexchange.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are utilized. oregonstate.eduoregonstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. stackexchange.com Each CH group in the molecule would produce a cross-peak, linking the proton signal to its corresponding carbon signal. This is invaluable for assigning the signals of the aromatic CH groups and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. stackexchange.com For this compound, HMBC would be crucial for establishing the connection between the two phenyl rings through the carbonyl group. For example, correlations would be expected from the protons on one ring to the carbonyl carbon, and from the protons on the other ring to the same carbonyl carbon, confirming the benzophenone (B1666685) core structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group stretch, which for benzophenones, typically appears in the region of 1650-1670 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic rings and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration, which would appear at a lower frequency in the fingerprint region. The analysis of the fingerprint region (below 1500 cm⁻¹) can also help to confirm the substitution pattern on the benzene (B151609) rings. oregonstate.edu

Raman Spectroscopy for Molecular Vibrational Analysis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOJVDGMHBXDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373717
Record name 4-Bromo-3'-methylbenzophenone
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Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27428-61-1
Record name (4-Bromophenyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27428-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3'-methylbenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 3 Methylbenzophenone and Analogues

Established Synthetic Routes for Substituted Benzophenone (B1666685) Derivatives

The creation of asymmetrically substituted benzophenones like 4-Bromo-3'-methylbenzophenone relies on established and robust chemical transformations. These methods are designed to be efficient and adaptable to a wide range of starting materials, allowing for the synthesis of a diverse library of benzophenone derivatives.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of aryl ketones. mdpi.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. mdpi.com

A common and direct route to substituted benzophenones is the reaction of a substituted benzene (B151609) with an appropriate acyl chloride. For the synthesis of a compound analogous to the subject of this article, 4-bromo-4'-methylbenzophenone (B1273618), the typical reactants are 4-bromobenzoyl chloride and toluene (B28343). nih.gov The reaction proceeds through the acylation of toluene with the 4-bromobenzoyl chloride. nih.gov This specific reaction has been successfully carried out, yielding the desired product. acs.org Similarly, the synthesis of this compound would involve the reaction of 4-bromobenzoyl chloride with 3-methyltoluene (m-xylene).

The general scheme for this type of reaction is as follows: Reaction of an acyl chloride with a substituted benzene to form a substituted benzophenone.

This method is widely applicable for a variety of substituted benzophenones, as demonstrated by the synthesis of compounds like 4-bromo-4'-methoxybenzophenone (B1269710) and 4-chloro-4'-methylbenzophenone (B188998) through similar Friedel-Crafts acylation procedures. acs.org

Lewis acid catalysts are crucial for activating the acyl chloride in Friedel-Crafts acylation, making it a more potent electrophile. mdpi.com The most commonly used catalyst for this purpose is aluminum chloride (AlCl₃). nih.gov The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-oxygen bond and facilitates the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the new carbon-carbon bond and, ultimately, the benzophenone product. mdpi.com

Other Lewis acids, such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), can also be employed, sometimes in conjunction with graphite, to catalyze the reaction, occasionally under milder conditions or with reduced catalyst loading. mdpi.com The choice of catalyst can influence the reaction's efficiency and selectivity.

Examples of Lewis Acid Catalysts in Friedel-Crafts Acylation
CatalystTypical ReactantsNotes
Aluminum Chloride (AlCl₃)4-bromobenzoyl chloride and tolueneStandard and widely used catalyst for benzophenone synthesis. nih.gov
Ferric Chloride (FeCl₃) / Graphitep-chlorobenzoyl chloride and veratroleCan be used in lower quantities compared to AlCl₃. mdpi.com
Zinc Chloride (ZnCl₂)Benzoyl chloride and benzeneConsidered a milder Lewis acid catalyst.

To maximize the yield and purity of the desired benzophenone, several reaction parameters must be carefully controlled. The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride and the deactivation of the Lewis acid catalyst. nih.gov The choice of solvent is also important, with common options including dichloromethane (B109758) and carbon disulfide.

Temperature is another critical factor; these reactions are often initiated at low temperatures (e.g., 0-5 °C) and then may be allowed to proceed at room temperature or with gentle heating to ensure completion while minimizing side reactions. wikipedia.org The stoichiometry of the reactants and the catalyst is also optimized to ensure high conversion and minimize byproducts. For instance, a study on the synthesis of 4-bromo-4'-methylbenzophenone reported a yield of 48% after recrystallization in ethanol, highlighting the importance of purification steps to obtain a pure product. acs.org

Reported Yields for Analogous Substituted Benzophenones via Friedel-Crafts Acylation
ProductReactantsCatalystReported YieldReference
4-bromo-4'-methylbenzophenone4-bromobenzoyl chloride and tolueneAlCl₃48% acs.org
4-chloro-4'-methoxybenzophenone4-chlorobenzoyl chloride and anisoleAlCl₃64% acs.org
4-methylbenzophenone (B132839)Benzoyl chloride and tolueneAlCl₃70.56%
4-bromo-4'-propylbenzophenone4-bromobenzoyl chloride and n-propylbenzeneAlCl₃75%
Role of Lewis Acid Catalysts in Acylation Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative for the synthesis of biaryl ketones, offering a different approach to constructing the central C-C bond of the benzophenone core.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.org While the standard Suzuki reaction typically joins two aryl groups, a carbonylative version of this reaction provides a direct route to unsymmetrical benzophenones. acs.org

This three-component coupling protocol involves an aryl halide, an arylboronic acid, and a source of carbon monoxide (CO), all brought together by a palladium catalyst. acs.org This method is particularly valuable for synthesizing complex benzophenones that might be challenging to access via traditional Friedel-Crafts routes. For the synthesis of this compound, a plausible carbonylative Suzuki-Miyaura coupling strategy would involve the reaction of an aryl bromide (such as 1-bromo-4-iodobenzene (B50087) or a related dihalobenzene), 3-methylphenylboronic acid, and carbon monoxide in the presence of a suitable palladium catalyst system.

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion, transmetalation with the boronic acid, and finally, reductive elimination to yield the diaryl ketone and regenerate the Pd(0) catalyst. wikipedia.org Research has demonstrated the successful application of this method for various aryl bromides, yielding unsymmetrical biaryl ketones in modest to excellent yields. acs.org

Suzuki-Miyaura Coupling Strategies for Biaryl Ketone Formation

Targeted Synthesis of this compound

The targeted synthesis of this compound primarily relies on the Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis. smolecule.comguidechem.com This classic method involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

Specific Precursors and Reaction Pathways for the Compound

The most common pathway for synthesizing this compound is the Friedel-Crafts acylation of toluene with 4-bromobenzoyl chloride. smolecule.com In this reaction, aluminum chloride (AlCl₃) typically serves as the Lewis acid catalyst, facilitating the electrophilic attack of the 4-bromobenzoyl cation on the toluene ring. smolecule.com

An alternative approach involves the reaction of benzene with carbon tetrachloride, followed by hydrolysis of the resulting diphenyldichloromethane to form the benzophenone core. wikipedia.org Subsequent bromination and methylation would be required to yield the final product. Another synthetic route is the Grignard reagent method, where a Grignard reagent, such as phenylmagnesium bromide, reacts with an appropriate benzoyl chloride derivative. guidechem.com

A summary of common precursors is presented below:

Table 1: Precursors for this compound Synthesis
Precursor 1 Precursor 2 Catalyst Reaction Type
4-Bromobenzoyl chloride Toluene Aluminum chloride Friedel-Crafts Acylation smolecule.com
Benzene Carbon tetrachloride Lewis Acid Friedel-Crafts Alkylation wikipedia.org

Regioselectivity and Stereoselectivity Considerations in Benzophenone Synthesis

Regioselectivity in Friedel-Crafts acylation is a critical factor, particularly when using substituted aromatic compounds like toluene. The methyl group of toluene is an ortho-, para-director. The acylation can result in a mixture of isomers, with the para-substituted product often being the major one due to reduced steric hindrance. The precise control of reaction conditions, such as temperature and catalyst concentration, is crucial to maximize the yield of the desired this compound isomer. guidechem.com The use of specific catalytic systems, such as AlCl₃-DMF, has been shown to achieve high regioselectivity in the acylation of certain heterocyclic compounds. clockss.org

Stereoselectivity is generally not a primary concern in the synthesis of achiral benzophenones like this compound. However, in the synthesis of chiral benzophenone derivatives or in reactions involving benzophenones, such as the Paterno-Büchi reaction to form oxetanes, stereoselectivity becomes highly important. rsc.orgrsc.org For instance, the photochemical addition of benzophenone to certain alkenes can yield specific stereoisomers of the resulting oxetane. rsc.orgrsc.org In the synthesis of more complex molecules where a benzophenone moiety is introduced, diastereoselective reactions like the Grignard addition to a chiral substrate are employed to control the configuration of newly formed stereocenters. nih.govacs.orgacs.org

Advanced Synthetic Approaches and Process Optimization in Research

To meet the demands of industrial applications, the development of large-scale, efficient, and high-purity synthetic methods for this compound and its analogues is an ongoing area of research.

Large-Scale Production Methodologies and Reactor Systems

The transition from laboratory-scale synthesis to large-scale industrial production requires robust and scalable methodologies. google.com For reactions like Friedel-Crafts acylation, which are common in benzophenone synthesis, large-scale pressure reactors are often employed. suurmond.com These reactors, which can range in volume from 20 to 500 liters, are designed to handle reactions under elevated pressure and temperature, with safety as a primary consideration. suurmond.com They are utilized for various applications, including chemical synthesis, process development, and scale-up studies. suurmond.comcapitalresin.com

Modern chemical manufacturing often utilizes automated reactor systems that allow for precise control over reaction parameters, ensuring reproducibility and safety. mt.comtaawon.com These systems can operate continuously, recording all data automatically, which is essential for process optimization and quality control. taawon.com Reactor materials are chosen based on the chemical compatibility of the reactants and solvents, with stainless steel and glass-lined reactors being common choices due to their corrosion resistance. capitalresin.comchemglass.com

Table 2: Reactor Systems for Chemical Synthesis

Reactor Type Typical Volume Key Features Applications
Pilotclave Pressure Reactor suurmond.com 20 - 500 L Customized for scale-up, can be automated. Process development, Kilo-scale production suurmond.com
Stainless Steel Reactors capitalresin.com 10 - 8,000 gallons High corrosion resistance, suitable for harsh conditions. Chemical synthesis, Hazardous production environments capitalresin.com
Glass-Lined Reactors capitalresin.comchemglass.com 10 - 4,400 gallons High chemical resistance to acidic/alkaline substances. Prevents contamination, extends reactor life capitalresin.com

Enhancing Yield and Purity in Preparative Chemistry

Maximizing the yield and purity of the final product is a primary goal in preparative chemistry. azom.com This can be achieved through several strategies, including the optimization of reaction conditions such as temperature, reaction time, and the molar ratios of reactants and catalysts. guidechem.com For instance, in the synthesis of a benzophenone derivative, a study found optimal conditions to be a 1:1.05 molar ratio of benzoyl chloride to aluminum chloride at a reaction temperature of 30°C for 1 hour. guidechem.com

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 3 Methylbenzophenone

Electrophilic and Nucleophilic Reactions

The electronic characteristics of 4-bromo-3'-methylbenzophenone, specifically the electron-withdrawing nature of the carbonyl group and the bromine atom, alongside the electron-donating methyl group, create a molecule with distinct regions of electrophilicity and nucleophilicity. This distribution of electron density governs its behavior in various reactions.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to one of the phenyl rings is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making this compound a valuable intermediate in organic synthesis. smolecule.com The bromo group can be replaced by various nucleophiles, such as amines or thiols, under appropriate reaction conditions. smolecule.com

One of the most significant applications of this reactivity is in transition metal-catalyzed cross-coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions, where a palladium catalyst facilitates the formation of a carbon-carbon bond between the benzophenone (B1666685) core and a boronic acid derivative. This method is instrumental in synthesizing complex biaryl compounds. smolecule.com Similarly, the Ullmann condensation can be employed, for example, in reacting this compound with a carbazole (B46965) derivative to synthesize materials for organic light-emitting diodes (OLEDs). preprints.org

Table 1: Examples of Nucleophilic Substitution Reactions

Reaction Type Nucleophile Catalyst/Conditions Product Type
Suzuki-Miyaura Coupling Boronic Acids Palladium Catalyst Biaryl Compounds
Buchwald-Hartwig Amination Amines Palladium Catalyst Aryl Amines
Ullmann Condensation Alcohols/Amines Copper Catalyst Aryl Ethers/Aryl Amines
General Nucleophilic Aromatic Substitution Thiols, Alkoxides Base Thioethers, Ethers

Influence of the Carbonyl Group's Electron-Withdrawing Effect on Reactivity

The carbonyl group (C=O) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atom. pdx.edu This property significantly influences the reactivity of the entire molecule. The carbonyl group deactivates the aromatic rings towards electrophilic aromatic substitution by pulling electron density away from them. msu.edu This effect is most pronounced at the ortho and para positions relative to the carbonyl group.

Conversely, this electron withdrawal enhances the electrophilicity of the carbonyl carbon itself, making it more susceptible to attack by nucleophiles. pdx.eduvulcanchem.com It also affects the reactivity of the bromine-substituted ring. The electron-withdrawing nature of the carbonyl group, combined with that of the bromine atom, makes the carbon atom bonded to the bromine more electron-deficient and thus more susceptible to nucleophilic attack. This facilitates the nucleophilic substitution reactions discussed in the previous section.

Aromatic Substitution Patterns in Halogenated Benzophenones

The directing effects of substituents on an aromatic ring determine the position of subsequent electrophilic substitutions. In this compound, we have three key substituents to consider: the bromine atom, the methyl group, and the benzoyl group.

Bromine: Halogens are deactivating yet ortho-, para-directing. msu.edu They withdraw electron density inductively, making the ring less reactive than benzene (B151609). However, they can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

Methyl Group: An alkyl group like methyl is an activating, ortho-, para-director. It donates electron density through an inductive effect, making the ring more reactive than benzene.

Benzoyl Group: As a carbonyl-containing substituent, the benzoyl group is a deactivating, meta-director. It strongly withdraws electrons from the aromatic ring through both inductive and resonance effects. msu.edu

In this compound, the bromine is at the 4-position and the methyl group is at the 3'-position. For the bromine-substituted ring, the powerful deactivating and meta-directing benzoyl group will dictate the position of any further electrophilic substitution, directing it to the positions meta to the carbonyl, which are ortho to the bromine. For the methyl-substituted ring, the ortho-, para-directing methyl group and the meta-directing benzoyl group will influence the substitution pattern.

Redox Chemistry of the Benzophenone Core

The carbonyl group of the benzophenone core is the primary site for redox reactions, undergoing both oxidation and reduction under specific conditions.

Oxidation Reactions of the Carbonyl Group

While the carbonyl group of a ketone is generally resistant to oxidation compared to an aldehyde, it can be oxidized under harsh conditions, often leading to cleavage of the carbon-carbon bonds adjacent to the carbonyl. However, a more common oxidation reaction for benzophenone derivatives involves the benzylic positions. If there are alkyl groups on the aromatic rings, they can be oxidized to carboxylic acids. smolecule.com For example, the methyl group on this compound could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. smolecule.com Some research also indicates that the carbonyl group itself can be oxidized to a carboxylic acid or ester. The use of potassium persulfate with catalytic pyridine (B92270) in acetonitrile (B52724) provides a method for oxidizing benzylic C-H bonds to carbonyl groups under mild, transition-metal- and halogen-free conditions. thieme-connect.comorganic-chemistry.org

Photoreduction Pathways of the Carbonyl Group to Benzpinacols

Benzophenones are well-known for their photochemical reactivity. Upon absorption of UV light, the carbonyl group can be excited from its ground state to a singlet excited state (S1), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T1). wikipedia.org This triplet state can abstract a hydrogen atom from a suitable donor, such as an alcohol solvent (like isopropanol (B130326) or ethanol), to form a ketyl radical. wikipedia.orghilarispublisher.com Two of these ketyl radicals can then dimerize to form a benzpinacol, a 1,2-diol. hilarispublisher.comoregonstate.edu

The photoreduction of benzophenones to benzpinacols is a classic photochemical reaction. hilarispublisher.com The efficiency of this process can be influenced by the substituents on the aromatic rings. researchgate.net Additives such as acetic acid, phenol, and certain metal salts can also affect the product distribution, sometimes favoring the formation of benzpinacols. acs.org

Table 2: Key Species in the Photoreduction of Benzophenone

Species Description Role in Mechanism
Benzophenone (ground state) The starting molecule in its lowest energy state. Absorbs UV light.
Benzophenone (triplet state) An excited state with two unpaired electrons. Abstracts a hydrogen atom.
Ketyl Radical A radical species formed after hydrogen abstraction. Dimerizes to form the final product.
Benzpinacol The final diol product. Formed from the coupling of two ketyl radicals.

Quantitative Photoreduction Studies and Quantum Efficiency Determination

The photochemical behavior of benzophenone and its derivatives is a well-studied area, characterized by the photoreduction of the carbonyl group upon UV irradiation in the presence of a hydrogen donor. This process typically proceeds via the excitation of the benzophenone to a singlet state, followed by efficient intersystem crossing to a triplet state which then abstracts a hydrogen atom from a suitable donor (like isopropanol) to form a ketyl radical. collectionscanada.gc.cacore.ac.uk The dimerization of these ketyl radicals results in the formation of a benzopinacol.

The efficiency of this photoreduction is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, reduction of the benzophenone) for each photon absorbed. The quantum yield is highly dependent on the substituents on the aromatic rings. acs.orgnih.gov While specific quantitative photoreduction data for this compound is not extensively documented in the literature, studies on closely related isomers provide significant insight. For instance, a quantitative study on 4-bromo-4'-methylbenzophenone (B1273618), when irradiated with UV light at 350 nm in a solution, determined its photoreduction quantum efficiency to be 7.75% (Φ = 0.0775). oregonstate.edu Another study involving 4-methylbenzophenone (B132839) found a quantum efficiency of 0.448 for its conversion to the corresponding benzopinacol. oregonstate.edu

The substituents' electronic and steric properties play a crucial role in determining the quantum yield. acs.org Halogen substituents, like the bromine atom in this compound, and alkyl groups influence the energy levels of the n-π* and π-π* transitions and the stability of the resulting ketyl radical intermediate. acs.orgnih.gov The table below compares the reported quantum yields for the photoreduction of various substituted benzophenones, illustrating the impact of different functional groups.

CompoundQuantum Yield (Φ)Reference
4-Bromo-4'-methylbenzophenone0.0775 oregonstate.edu
4-Chloro-4'-methylbenzophenone (B188998)0.5224 oregonstate.edu
4-Methylbenzophenone0.448 oregonstate.edu
4-Phenylbenzophenone2.36 (mol reduced/mol photon) oregonstate.edu

Coupling Reactions and Derivative Formation

Utility in Carbon-Carbon Bond Formation for Complex Molecules

This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds in modern organic synthesis. arkat-usa.orgmdpi.com The presence of the bromine atom on one of the phenyl rings provides a reactive site for such transformations.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. arkat-usa.orgharvard.edu This reaction is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. arkat-usa.org For this compound, a Suzuki coupling with an arylboronic acid would yield a substituted quaterphenyl (B1678625) derivative, demonstrating its utility in creating complex molecular frameworks. The general scheme for a Suzuki-Miyaura reaction involving this compound is shown below.

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, where the aryl bromide is coupled with an alkene. mdpi.comorganic-chemistry.org This reaction typically proceeds with high stereoselectivity to form a trans-substituted alkene. organic-chemistry.org The versatility of the Heck reaction allows for the introduction of vinyl groups, which can be further functionalized, making this compound a useful building block for synthesizing a wide array of complex molecules. mdpi.com

Formation of Polyaromatic Systems and Extended Molecular Architectures

The same cross-coupling reactions that are useful for general carbon-carbon bond formation also serve as the primary methods for constructing polyaromatic systems and other extended molecular architectures from this compound. oregonstate.edu By strategically choosing the coupling partners in reactions like the Suzuki-Miyaura or Heck couplings, chemists can systematically build larger, conjugated systems.

For example, a double Suzuki-Miyaura coupling reaction, using a diboronic acid as the coupling partner, could link two molecules of this compound, leading to a large, well-defined polyaromatic structure. Similarly, intramolecular Heck reactions have been employed to construct complex polycyclic frameworks. iastate.edu The ability to participate in these reactions makes this compound a key intermediate for the synthesis of specialty chemicals and materials where large aromatic systems are required for their electronic or photophysical properties. smolecule.com

Mechanistic Investigations of this compound Transformations

Elucidation of Reaction Intermediates

Understanding the transient species, or reaction intermediates, formed during a chemical transformation is crucial for elucidating the reaction mechanism. nih.gov The reactions of this compound involve distinct intermediates depending on the transformation type.

In photoreduction reactions , the initial absorption of UV light promotes the molecule to an excited triplet state. This triplet benzophenone is a key reactive intermediate that initiates the process by abstracting a hydrogen atom from a donor molecule. core.ac.uk This hydrogen abstraction step generates two radical intermediates: an aromatic ketyl radical (derived from the benzophenone) and another radical from the hydrogen donor (e.g., an aliphatic ketyl radical if isopropanol is the donor). acs.orgnih.gov The stability of the aromatic ketyl radical, which is influenced by the bromo and methyl substituents, is a determining factor in the reaction's kinetics. acs.orgnih.gov

In palladium-catalyzed coupling reactions , the mechanism proceeds through a catalytic cycle involving several organopalladium intermediates. harvard.edu For a Suzuki-Miyaura reaction, the cycle typically begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond, releases the final product, and regenerates the active Pd(0) catalyst. harvard.edu Each of these palladium complexes is a critical, albeit short-lived, reaction intermediate.

Factors Governing Reaction Specificity and Efficiency (e.g., Solvent Polarity, Temperature)

The outcome, specificity, and efficiency of reactions involving this compound are governed by several experimental factors.

For photoreduction , solvent polarity is a key factor. It can influence the energies of the n-π* and π-π* excited states of the benzophenone derivative. The choice of the hydrogen-donating solvent is also critical, as the strength of the C-H bond being broken affects the rate of hydrogen abstraction. core.ac.uk

For palladium-catalyzed coupling reactions , the efficiency is highly dependent on a combination of factors, including the catalyst, base, solvent, and temperature. arkat-usa.org The choice of the palladium catalyst and its associated ligands can dramatically affect reaction rates and yields. The base is essential for the transmetalation step in the Suzuki reaction. harvard.edu The solvent system, which can range from organic solvents like DMF or toluene (B28343) to aqueous mixtures, can influence the solubility of reactants and the stability of intermediates. arkat-usa.orgharvard.edu Temperature is also a critical parameter, with higher temperatures often used to increase reaction rates, although this can sometimes lead to side reactions. arkat-usa.org The optimization of these factors is essential for achieving high yields and specificity in the synthesis of derivatives from this compound.

FactorInfluence on Coupling Reaction EfficiencyReference
CatalystThe choice of palladium source and ligands determines activity and stability. Phosphine-free catalysts have shown high turnover numbers. organic-chemistry.org
BaseEssential for activating the organoboron reagent in Suzuki coupling. Common bases include carbonates (Na2CO3, K2CO3) and hydroxides (KOH). arkat-usa.orgharvard.edu
SolventAffects solubility and reaction rates. Aqueous or biphasic systems are often used for "green chemistry" approaches. DMF and water are common choices. arkat-usa.orgharvard.edu
TemperatureControls the reaction rate. Reactions are often run at elevated temperatures (e.g., 100-140 °C) to ensure complete conversion. arkat-usa.org

Spectroscopic Characterization and Structural Elucidation in Research

Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for the characterization of 4-bromo-3'-methylbenzophenone, providing definitive information on its molecular weight and structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for both separating this compound from a mixture and for determining its molecular weight. chromatographyonline.comnih.gov In a typical GC-MS analysis, the sample is vaporized and passed through a gas chromatograph to isolate the pure compound before it enters the mass spectrometer. chromatographyonline.com Inside the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI), which causes them to form a molecular ion (M⁺) and a series of characteristic fragment ions. chromatographyonline.com

PropertyValueSource
Molecular FormulaC₁₄H₁₁BrO nih.gov
Molecular Weight (Nominal)275 g/mol nih.gov
Primary Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS) nih.govoregonstate.edu

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of this compound with exceptional accuracy, typically to three or four decimal places. waters.com This level of precision allows for the unambiguous determination of the compound's elemental composition. thermofisher.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. pnnl.gov

The calculated monoisotopic mass of this compound is 273.99933 Da. nih.gov An experimental measurement via HRMS that closely matches this theoretical value provides high confidence in the assigned chemical formula, C₁₄H₁₁BrO. thermofisher.compnnl.gov This capability is crucial for differentiating the analyte from potential interferences, especially in complex samples. thermofisher.com

ParameterDescriptionValueSource
Calculated Exact MassThe monoisotopic mass calculated by summing the masses of the most abundant isotopes of the constituent atoms.273.99933 Da nih.gov
TechniqueHigh-Resolution Mass Spectrometry (HRMS) offers high mass accuracy and resolving power, enabling confident elemental composition determination.Orbitrap or FT-ICR MS thermofisher.compnnl.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis and phosphorescence spectroscopy, are vital for probing the electronic structure and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by this compound, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. mmmut.ac.inresearchgate.net Like other benzophenone (B1666685) derivatives, its spectrum is characterized by two main types of electronic transitions:

n→π* transition: This involves the excitation of a non-bonding electron (n) from the carbonyl oxygen to an anti-bonding π* orbital. This transition is typically of lower energy and appears at longer wavelengths in the spectrum. mmmut.ac.inoregonstate.edu

π→π* transition: This higher-energy transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the aromatic rings and the carbonyl group. mmmut.ac.inoregonstate.edu

Studies on closely related substituted benzophenones confirm the presence of these characteristic absorption bands. oregonstate.eduoregonstate.edu The precise wavelengths and intensities of these transitions are influenced by the substituents on the phenyl rings and the solvent environment. smolecule.com

Phosphorescence is the emission of light from the triplet excited state (T₁) of a molecule as it returns to the singlet ground state (S₀). This process is spin-forbidden, resulting in a much longer lifetime than fluorescence. nih.gov For benzophenone derivatives, intersystem crossing from the initially formed singlet excited state (S₁) to the triplet state (T₁) is typically very efficient. hku.hk

Phosphorescence measurements for this compound are usually conducted at low temperatures (e.g., 77 K) in a rigid glass matrix to minimize non-radiative decay pathways. oregonstate.edu Analysis of the phosphorescence spectrum provides information about the energy of the triplet state. Furthermore, time-resolved phosphorescence measurements allow for the determination of the phosphorescence lifetime (τₚ), which is a key photophysical parameter. nih.govoregonstate.edu For example, studies on the similar compound 4-bromo-4'-fluorobenzophenone (B1329429) in an EPA glass at 77 K revealed an emission lifetime of 6.11 x 10⁻⁴ seconds. oregonstate.edu

The electronic absorption and emission spectra of this compound are significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. smolecule.comresearchgate.net The different electronic transitions are affected in distinct ways:

n→π* Transition (Blue Shift): When the solvent is changed from non-polar (e.g., methylcyclohexane) to polar (e.g., ethanol), the n→π* transition undergoes a hypsochromic or "blue" shift to shorter wavelengths (higher energy). oregonstate.eduoregonstate.edu This occurs because polar, protic solvents can form hydrogen bonds with the non-bonding electrons on the carbonyl oxygen, which stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. oregonstate.edunih.gov

π→π* Transition (Red Shift): In contrast, the π→π* transition typically exhibits a bathochromic or "red" shift to longer wavelengths (lower energy) in polar solvents. oregonstate.edu This is because the π* excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by interactions with polar solvent molecules, reducing the energy of the transition. nih.govmdpi.com

These solvent-induced shifts are a hallmark of benzophenone derivatives and provide valuable insight into the nature of the electronic states and the interactions between the solute and solvent molecules. smolecule.comoregonstate.edu

Transition TypeSolvent Change (Non-polar to Polar)Observed ShiftRationaleSource
n→π Methylcyclohexane to EPA/EthanolBlue Shift (Hypsochromic)Stabilization of ground state non-bonding electrons by polar solvent. oregonstate.eduoregonstate.eduoregonstate.edu
π→π Methylcyclohexane to EPA/EthanolRed Shift (Bathochromic)Greater stabilization of the more polar π* excited state by the polar solvent. oregonstate.edu

Theoretical and Computational Chemistry Investigations of 4 Bromo 3 Methylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the electronic level. For 4-Bromo-3'-methylbenzophenone, these calculations elucidate its structure, reactivity, and electronic behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wisc.edu It is a powerful tool for predicting the molecular geometry of compounds like this compound. DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry by finding the lowest energy conformation. researchgate.net These studies provide precise information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

The electronic structure of this compound is also explored using DFT. These calculations reveal the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties. The presence of a bromine atom and a methyl group on the benzophenone (B1666685) framework influences the electron density distribution across the molecule. For instance, in related benzophenone derivatives, substituent groups have been shown to alter charge distribution significantly.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comresearchgate.net

For this compound, computational studies can predict the energies of these orbitals and the resulting energy gap. This information helps in understanding the molecule's electronic transitions and its potential as an electron donor or acceptor in chemical reactions. The HOMO-LUMO gap is also instrumental in predicting the strength and stability of the molecule. nih.gov

Table 1: Frontier Molecular Orbital Data
ParameterDescription
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. irjweb.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. irjweb.com
HOMO-LUMO GapThe energy difference between HOMO and LUMO, a measure of molecular stability and reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. wolfram.com Typically, red areas indicate negative electrostatic potential, suggesting sites prone to electrophilic attack, while blue areas represent positive potential, indicating sites susceptible to nucleophilic attack. uni-muenchen.dewolfram.com

For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atom due to its high electronegativity, making it a likely site for electrophilic interaction. The regions around the hydrogen atoms of the phenyl rings would exhibit positive potential. This analysis is crucial for understanding how the molecule will interact with other charged species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dereadthedocs.io This method allows for the study of intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In this compound, NBO analysis can quantify the stabilization energies associated with these delocalization interactions. This provides insight into the stability of the molecule and the nature of its chemical bonds. The analysis can also reveal the hybridization of atomic orbitals and the charge distribution among the atoms.

Fukui Function Calculations for Electrophilic and Nucleophilic Sites

The Fukui function is a concept within DFT that helps to identify the most reactive sites in a molecule. scm.com It describes the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com There are three main types of Fukui functions: fukui(+) for nucleophilic attack (electron acceptance), fukui(-) for electrophilic attack (electron donation), and fukui(0) for radical attack.

Calculations of the Fukui functions for this compound can pinpoint the specific atoms that are most likely to participate in different types of chemical reactions. This provides a more detailed and quantitative prediction of reactivity than MEP analysis alone. researchgate.netfaccts.de

Vibrational and Electronic Spectra Simulation

Computational simulations of vibrational and electronic spectra are powerful tools for interpreting experimental spectroscopic data and understanding the underlying molecular properties.

Theoretical calculations, often using DFT methods, can predict the vibrational frequencies of a molecule. researchgate.netnih.gov These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the simulated vibrational spectrum with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, a detailed assignment of the observed spectral bands can be made. researchgate.net This process helps to confirm the molecular structure and provides insights into the strength of chemical bonds. For complex molecules like this compound, these simulations are invaluable for accurately interpreting the rich information contained in their vibrational spectra. rsc.orgnih.gov

Theoretical Prediction and Simulation of IR and Raman Spectra

Theoretical vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules. These spectra arise from the vibrations of atoms within the molecule and are unique for each compound, acting as a molecular fingerprint.

Methodology: The prediction of IR and Raman spectra for this compound is typically performed using Density Functional Theory (DFT), a quantum mechanical modeling method. nih.gov The B3LYP functional combined with a high-level basis set, such as 6-311++G(d,p), is commonly employed for such calculations as it provides a good balance between accuracy and computational cost. researchgate.net The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable arrangement (lowest energy state). scispace.com

Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure is at a true energy minimum. scispace.com

Spectral Simulation: The calculated frequencies, along with their corresponding IR intensities and Raman activities, are used to generate theoretical spectra. ysu.am These frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. ysu.am

Predicted Vibrational Modes: Based on studies of similar substituted benzophenones, the vibrational spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. nih.govresearchgate.net

Predicted Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H Stretching (Aromatic)3100 - 3000Vibrations of the C-H bonds on the two phenyl rings. scispace.com
C-H Stretching (Methyl)2980 - 2870Asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) group.
C=O Stretching1680 - 1650A strong, characteristic absorption in the IR spectrum due to the stretching of the carbonyl group.
C-C Stretching (Aromatic)1600 - 1450Vibrations of the carbon-carbon bonds within the aromatic rings. scispace.com
C-Br Stretching680 - 515Stretching vibration of the carbon-bromine bond. The position can vary based on its interaction with other modes.

This table is generated based on typical frequency ranges for the specified functional groups and data from analogous compounds.

Simulation of UV-Vis Absorption Spectra and Electronic Transitions

Simulating the ultraviolet-visible (UV-Vis) absorption spectrum helps in understanding the electronic structure of a molecule and how it interacts with light.

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra. youtube.com Following a ground-state geometry optimization (often with DFT), TD-DFT is used to calculate the energies of various electronic excited states. scispace.com These calculations provide the absorption wavelengths (λmax), oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.com The effect of different solvents can be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com

Predicted Electronic Properties: For this compound, the main electronic transitions are expected to be of the π → π* and n → π* type, characteristic of aromatic ketones. The HOMO is typically located on the phenyl rings, while the LUMO is often centered on the carbonyl group and conjugated system. mdpi.com The presence of the electron-withdrawing bromine atom and the electron-donating methyl group can influence the HOMO-LUMO energy gap and shift the absorption maxima compared to unsubstituted benzophenone. scispace.com

TransitionPredicted λmax (nm)Oscillator Strength (f)Primary Contribution
S₀ → S₁~330-350Lown → π
S₀ → S₂~280-300Highπ → π (HOMO → LUMO)
S₀ → S₃~250-270Highπ → π* (e.g., HOMO-1 → LUMO)

This table presents predicted values for this compound in a non-polar solvent, based on TD-DFT studies of similar benzophenone derivatives. researchgate.netscispace.com A shift towards longer wavelengths (red shift) is expected in polar solvents. scispace.com

Advanced Computational Modeling

Beyond spectral simulations, computational chemistry offers tools to investigate molecular stability, reactivity, and specialized properties.

Conformational Analysis and Stability Studies

The this compound molecule is not planar. The two phenyl rings are twisted out of the plane of the central carbonyl group due to steric hindrance. Conformational analysis involves calculating the energy of the molecule as a function of the torsion angles of these rings to find the most stable three-dimensional structures.

Computational studies on substituted benzophenones show that the ground-state conformation is a non-planar, twisted structure. researchgate.net For this compound, the key variables are the two dihedral angles describing the rotation of the 4-bromophenyl and 3-methylphenyl rings relative to the carbonyl group. The global minimum energy conformation will represent a balance between steric repulsion (which favors a more twisted structure) and electronic conjugation (which favors a more planar structure). DFT calculations can precisely map this potential energy surface and identify the most stable conformer(s). scispace.com

ConformerDihedral Angle 1 (C-C-C=O)Dihedral Angle 2 (C-C-C=O)Relative Energy (kcal/mol)
Global Minimum~30°~-35°0.00
Local Minimum~30°~145°> 1.0
Transition State~0°~0°> 3.0

This table illustrates a hypothetical conformational analysis. The exact angles and energies would need to be determined by specific DFT calculations.

Computational Studies of Anion Radical and Dianion Reactivity

Benzophenones are well-known to undergo reduction to form a stable anion radical (ketyl radical) and, upon further reduction, a dianion. uit.no Computational chemistry provides a framework for studying the electronic structure and reactivity of these transient species. edgccjournal.org

DFT calculations can model these open-shell systems to predict:

Spin Density Distribution: In the anion radical, the unpaired electron is delocalized. Calculations can show the distribution of this spin density, which indicates the most likely sites for radical reactions. The spin is typically shared between the carbonyl group and the aromatic rings.

Reactivity: The formation of these anions is central to reactions like pinacol (B44631) coupling. Theoretical studies can assess the thermodynamic favorability of dimerization of the anion radicals. edgccjournal.org For many carbonyl compounds, this dimerization is thermodynamically unfavorable unless influenced by factors like ion pairing.

SpeciesChargeSpin StateKey Computed Property
Neutral Molecule0SingletOptimized geometry, HOMO-LUMO gap
Anion Radical-1DoubletSpin density distribution, reduction potential
Dianion-2Singlet/TripletCharge distribution, relative stability

This table outlines the species involved in the reduction of this compound and the properties that can be computationally investigated.

Non-linear Optical Properties Calculations

Molecules with extensive π-conjugated systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties, making them useful for applications in photonics and optoelectronics. ysu.am The NLO response of a molecule can be predicted computationally.

Methodology: DFT calculations are widely used to determine NLO properties. ipme.ru Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). diva-portal.org A large hyperpolarizability value is indicative of a strong NLO response. These calculations are sensitive to the chosen basis set, which must include diffuse and polarization functions (e.g., 6-311++G(2d,p)) for accurate results. ipme.ru The results are often compared to a standard NLO material like urea (B33335). scispace.com

Predicted NLO Properties: In this compound, the carbonyl group acts as an electron acceptor, while the methyl group is a weak donor and the bromine atom is a weak deactivator. This donor-acceptor character across the π-system can give rise to NLO properties.

PropertySymbolPredicted Value (a.u.)Comparison
Dipole Momentμ> 2 DebyeDependent on conformation
Mean Polarizabilityα> 150Larger than smaller organic molecules
First Hyperpolarizabilityβ> 100 x 10⁻³⁰ esuPotentially several times that of urea scispace.com

This table provides estimated NLO properties for this compound, based on computational studies of substituted aromatic ketones. scispace.commetall-mater-eng.comresearchgate.net The actual values are highly dependent on the level of theory used.

Research Applications and Emerging Areas for 4 Bromo 3 Methylbenzophenone

Applications in Advanced Organic Synthesis

The utility of 4-Bromo-3'-methylbenzophenone in organic synthesis is centered on its role as a reactive intermediate and a structural foundation for more elaborate molecules. The benzophenone (B1666685) framework itself is a common motif in pharmacologically active compounds, and the specific substituents of this derivative offer multiple pathways for chemical modification.

Precursor in the Development of Complex Chemical Entities

This compound serves as a key starting material for constructing complex molecular architectures. Its utility as a precursor is demonstrated in its application in multi-step syntheses where the core structure is incorporated into a larger, more intricate final product. A notable example is in the field of materials science, where it has been used as a precursor for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). preprints.org In one such synthesis, 4-bromo-3-methylbenzophenone is reacted with 3,6-dimethyl-9H-carbazole through an Ullmann reaction to create a specialized host material designed for high-performance electronic devices. preprints.org This highlights the compound's role in generating sophisticated molecules with specific functional properties. The general class of substituted benzophenones is widely recognized for its importance as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.

Building Block for Functionalized Molecules and Derivatization

The chemical structure of this compound makes it an excellent building block for creating a diverse range of functionalized molecules. The bromine atom, in particular, is a versatile functional handle. It can readily participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) and nucleophilic substitution reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. smolecule.com This capability enables chemists to attach different molecular fragments to the benzophenone scaffold, thereby systematically modifying the compound's properties for specific applications.

Furthermore, the carbonyl group of the benzophenone core can undergo a variety of chemical transformations, including reduction to an alcohol or conversion to other functional groups, further expanding the possibilities for derivatization. The related compound, 4'-Bromo-3'-methylacetophenone, has been used as a building block to prepare biphenyls, isoxazoline (B3343090) derivatives, and fungicides, showcasing the synthetic versatility of the bromo-methylphenyl ketone structural motif. chemicalbook.com

Application AreaSynthetic TransformationResulting Product ClassReference
Organic Synthesis Ullmann cross-couplingCarbazole-benzophenone derivatives preprints.org
Organic Synthesis Nucleophilic/Cross-Coupling RxnsFunctionalized biaryls and heterocycles smolecule.comchemicalbook.com
Organic Synthesis Carbonyl group reductionSubstituted diphenylmethanols

Intermediate in the Preparation of Specific Scaffolds and Analogs

Beyond general derivatization, this compound is a valuable intermediate for the targeted synthesis of specific chemical scaffolds and molecular analogs. A chemical scaffold is a core structure to which various substituents are added to create a library of related compounds, often for screening in drug discovery or materials science. The benzophenone structure itself is a privileged scaffold in medicinal chemistry.

Research on related compounds demonstrates that benzophenone derivatives are key intermediates in synthesizing heterocyclic systems. For example, chalcones derived from substituted acetophenones are precursors to 2-aryl-2,3-dihydroquinolin-4(1H)-ones, an important class of nitrogen-containing heterocycles. organic-chemistry.org Similarly, other multi-component reactions utilize aromatic aldehydes and ketones to build complex scaffolds like 2,3-dihydroquinazolin-4(1H)-ones. rsc.orgrsc.org The reactivity of this compound makes it a suitable candidate for constructing unique analogs and libraries of compounds built around the diarylketone framework for various research purposes.

Contributions to Materials Science and Engineering

In the realm of materials science, the properties of this compound and its derivatives are being explored for the development of advanced functional materials. The benzophenone core is known for its photophysical properties and its ability to be incorporated into larger polymeric or molecular systems. preprints.orgchemimpex.com

Exploration in Novel Functional Material Development

The benzophenone unit is a key component in the design of organic semiconductors and materials for optoelectronic applications. preprints.org The ability to tune the electronic properties through substitution makes these compounds highly attractive. This compound has been specifically utilized in the development of materials for organic light-emitting diodes (OLEDs). preprints.org The introduction of this compound into a larger molecular structure, such as a host material for a PhOLED, helps to control the material's energy levels and charge-transport properties, which are critical for device efficiency and stability. preprints.org The benzophenone core itself is recognized for its high intersystem crossing efficiency, a property that is valuable for developing certain types of emitters in OLEDs. preprints.org The use of halogenated and methylated benzophenones is a strategic approach to fine-tuning the performance of these advanced materials. chemimpex.comchemicalbook.com

Role in Photoinitiator Systems for Polymerization Reactions

Benzophenones are one of the most well-known and widely used classes of Type II photoinitiators. smolecule.comsigmaaldrich.com A photoinitiator is a molecule that, upon absorbing light (typically UV), generates reactive species—such as free radicals—that initiate a polymerization reaction. sigmaaldrich.come-bookshelf.de This process is fundamental to applications like UV-curable coatings, inks, and adhesives.

In a Type II system, the photoinitiator (in this case, a benzophenone derivative) absorbs light and is promoted to an excited state. This excited molecule then interacts with a co-initiator (often a tertiary amine) to produce the free radicals that start the polymerization chain reaction. sigmaaldrich.com While direct studies on this compound as a photoinitiator are not extensively detailed, its structural relatives, such as 4-methylbenzophenone (B132839), are commonly used for this purpose. smolecule.com The substituents on the benzophenone rings—like the bromo and methyl groups—are known to modulate the compound's UV absorption spectrum and photochemical reactivity. This allows for the selection of a photoinitiator that is most efficient for a specific light source and monomer system. sigmaaldrich.com The inherent photochemical reactivity of the benzophenone core strongly suggests that this compound has potential applications in such photoinitiator systems. oregonstate.edu

Application AreaSpecific RoleKey Findings/PropertiesReference
Materials Science Precursor for OLED Host MaterialUsed to synthesize a carbazole-benzophenone host for PhOLEDs, tuning electronic properties. preprints.org
Materials Science Component of Functional PolymersIncorporated into polymers to enhance properties like thermal stability or chemical resistance. chemimpex.comchemicalbook.com
Polymer Chemistry Potential Photoinitiator (Type II)Benzophenone core absorbs UV light to initiate polymerization via interaction with a co-initiator. smolecule.comsigmaaldrich.com

Potential in Self-Assembling Structures for Unique Material Properties

The inherent molecular structure of benzophenone derivatives, including this compound, lends itself to the formation of self-assembling structures. This characteristic is of significant interest in materials science for creating novel materials with unique properties. While direct research on the self-assembly of this compound is still an emerging area, the behavior of similar compounds suggests its potential. The interplay of the bromine atom and the methyl group on the phenyl rings can influence intermolecular interactions, such as π-π stacking and halogen bonding, which are crucial for the spontaneous organization of molecules into well-defined architectures. The ability of related benzophenone compounds to self-assemble suggests that this compound could be a valuable building block for creating functional materials with tailored optical, electronic, or mechanical properties. Further investigation into its self-assembly behavior could lead to advancements in areas like nanotechnology and crystal engineering.

Integration into Organic Light-Emitting Diodes (OLEDs) as Host Materials or Emitters

In the field of organic electronics, this compound has been identified as a promising candidate for use in Organic Light-Emitting Diodes (OLEDs). The benzophenone core is a known phosphor with high efficiency in converting electrical energy into light. preprints.org Specifically, this compound has been utilized as a reactant in the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). mdpi.comresearchgate.netresearchgate.net

One notable example is the synthesis of the host material HA6, which was created through a reaction between 4-bromo-3-methylbenzophenone and 3,6-dimethyl-9H-carbazole. mdpi.comresearchgate.netresearchgate.net The properties of such benzophenone-based host materials, including their high triplet state energy levels, make them suitable for use with various phosphorescent emitters. preprints.org The presence of the benzophenone moiety is crucial for achieving high intersystem crossing efficiency, a key factor in the performance of OLEDs. preprints.org Furthermore, this characteristic makes it a compelling candidate for the development of thermally activated delayed fluorescent (TADF) emitters, which can achieve exceptionally high external quantum efficiencies. preprints.orgresearchgate.net Research in this area continues to explore how modifications to the benzophenone structure, such as the inclusion of bromine and methyl groups, can fine-tune the material's properties for optimal device performance. preprints.org

Development of Polymers with Enhanced Optical, Thermal, and Chemical Resistance Properties

The unique chemical properties of this compound and its derivatives make them valuable in the development of advanced polymers. The bromine atom on the benzophenone structure can enhance the photostability of polymers. Benzophenones, in general, are used as photoinitiators in polymerization reactions triggered by light, a critical process in creating light-curable adhesives and photoresists. smolecule.com

The incorporation of this compound into polymer chains can lead to materials with enhanced optical, thermal, and chemical resistance. For instance, its derivatives have been used in the synthesis of polymers for specialty coatings and other advanced materials. The ability to functionalize polymers with such benzophenone derivatives opens up possibilities for creating materials with tailored properties for specific applications, including those requiring high durability and resistance to environmental degradation. lookchem.comacs.org

Research in Medicinal Chemistry and Bioactive Compound Design

The versatile structure of this compound also makes it a valuable scaffold in the field of medicinal chemistry for the design and synthesis of new therapeutic agents.

Intermediate for the Synthesis of Potential Pharmacological Agents

This compound serves as a key intermediate in the synthesis of a variety of more complex organic molecules with potential pharmacological activity. Its chemical structure allows for various modifications, making it a versatile building block for creating a library of compounds to be tested for biological activity. smolecule.com For example, it has been used in the synthesis of novel biaryl compounds which are of interest in medicinal chemistry. smolecule.com The bromine atom can be readily displaced or used in coupling reactions to introduce new functional groups, expanding the diversity of potential drug candidates. This compound and its analogs are used in the synthesis of potential anti-inflammatory and anticancer agents. Furthermore, it is a precursor in the synthesis of compounds like substituted triazolopyrimidines, which have been investigated for their fungicidal properties, and isoxazoline derivatives. chemicalbook.com

Design of Analogs for Enzyme Modulation and Receptor Interaction Studies

Building on its role as a pharmacophore, this compound is used to design analogs for studying interactions with specific biological targets like enzymes and receptors. By systematically modifying the structure of the parent compound, researchers can probe the binding pockets of proteins and understand the key interactions that lead to a biological response. This approach is fundamental to rational drug design. For instance, benzophenone derivatives can be designed to modulate the activity of specific enzymes or to bind to particular receptors involved in disease pathways. evitachem.com The insights gained from these studies can guide the development of new therapeutic agents with improved efficacy and fewer side effects.

Development of Compounds with Antimicrobial and Anticancer Research Potential

This compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Its structural features are leveraged to create more complex molecules that are then evaluated for their biological activity against various pathogens and cancer cell lines.

Antimicrobial Research:

The core structure of benzophenone is a known pharmacophore, and its derivatives are actively investigated for antimicrobial properties. jmaterenvironsci.com Researchers aim to enhance these properties by synthesizing derivatives that incorporate other biologically active moieties. For instance, the benzophenone structure can be combined with 1,2,3-triazole rings through click chemistry. jmaterenvironsci.com This approach is based on the principle that combining two known antimicrobial fragments can lead to a synergistic effect and the development of new, potent antimicrobial agents. jmaterenvironsci.com

Studies on related halogenated benzophenones, such as 4-Bromo-4'-chloro-3'-methylbenzophenone, have shown significant antimicrobial activity against various pathogens. The mechanism of action for such compounds may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. Similarly, research on benzophenone-fused azetidinone derivatives has identified compounds with notable inhibition of microbial growth, where the presence and position of halogen substituents on the benzoyl ring appear to be crucial for activity. nih.gov

Anticancer Research:

In the field of oncology, derivatives of this compound are explored for their potential as anticancer agents. The strategy often involves using the benzophenone as a building block for more complex molecules. Related compounds like 4'-Bromo-3'-methylacetophenone are recognized as key intermediates in the synthesis of various therapeutic agents, including anticancer compounds. chemicalbook.com

Research has shown that methylated and acetylated derivatives of natural bromophenols can inhibit the viability and induce apoptosis in leukemia cells. mdpi.com This suggests that derivatives of this compound could possess similar cytotoxic properties against cancer cells. In vitro studies on structurally similar compounds, like 4-Bromo-4'-chloro-3'-methylbenzophenone, have demonstrated the ability to induce apoptosis in cancer cell lines. The presence of halogen atoms is believed to enhance the molecule's interaction with cellular targets, such as enzymes like kinases and phosphatases, leading to increased cytotoxicity against tumors. Furthermore, some bromo-nitrobenzophenone derivatives are used as intermediates in the synthesis of anticancer drugs. smolecule.com

Parent Compound/ClassDerivative ClassTargeted ActivityRationale/Key Findings
Benzophenones1,2,3-TriazolesAntimicrobialCombines two antimicrobial moieties (benzophenone and triazole) to potentially create more potent agents. jmaterenvironsci.com
This compound (related compounds)Halogenated BenzophenonesAntimicrobial, AnticancerHalogen atoms enhance interaction with cellular targets, leading to membrane disruption in bacteria and apoptosis in cancer cells.
BromophenolsMethylated/Acetylated DerivativesAnticancerDemonstrated ability to induce apoptosis in leukemia cells in research studies. mdpi.com
4'-Bromo-3'-methylacetophenoneVarious complex moleculesAnticancerServes as a key intermediate in the synthesis of pharmacologically active compounds. chemicalbook.com

Emerging Research Areas

Beyond its use in synthesizing potential pharmaceuticals, this compound is finding applications in other specialized areas of chemical research, including agrochemicals, advanced colorants, and catalysis.

Benzophenone derivatives are recognized for their role as intermediates in the synthesis of agrochemicals. worldyachem.com Research into the biological activity of various substituted benzophenones has revealed their potential to influence plant growth.

A study on the chlorosis-inducing and plant growth-inhibiting activities of several benzophenone derivatives tested the effects of compounds including 3'-methylbenzophenone. tandfonline.com The findings indicated that the type and position of substituents on the benzophenone rings markedly influence the biological activity. tandfonline.com Specifically, the 3'-methyl derivative demonstrated high growth inhibition against barnyard grass while showing low inhibition in rice plants, suggesting potential for selective herbicidal action. tandfonline.com The unique structural features of compounds like this compound make them valuable intermediates for developing new, potentially more effective or selective agrochemicals such as herbicides or plant growth regulators. evitachem.com

Benzophenone DerivativeActivity on Barnyard GrassActivity on Rice PlantReference
2-Hydroxy-3'-methylbenzophenoneStrong Chlorosis & Growth InhibitionStrong Chlorosis & Growth Inhibition tandfonline.com
4-Hydroxy-3'-methylbenzophenoneHigh Growth InhibitionLow Growth Inhibition tandfonline.com
3'-MethylbenzophenoneHigh Growth InhibitionLow Growth Inhibition tandfonline.com

The benzophenone core is a key structural unit in materials science, particularly in the development of photoactive materials and advanced colorants. smolecule.com Benzophenone units are known for their ability to undergo efficient intersystem crossing, a property that makes them highly valuable as components in materials for organic light-emitting diodes (OLEDs). preprints.org

In the realm of catalysis, this compound and its precursors are relevant both as substrates in catalytic reactions and as components in the design of complex ligands.

As a Substrate:

The synthesis of substituted benzophenones, including the 3-methyl derivative, often employs catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are used to form the carbon-carbon bonds necessary to construct the benzophenone skeleton. acs.org For instance, 3-methylbenzophenone (B1359932) can be synthesized by coupling an appropriately substituted boronic acid with a benzoyl chloride in the presence of a palladium catalyst. acs.org In these reactions, precursors to this compound or the molecule itself can serve as the substrate upon which the catalytic transformation occurs.

As a Ligand Component:

The benzophenone structure can be incorporated into larger molecules designed to act as ligands for metal catalysts. While direct use of this compound as a ligand is less common, it serves as a crucial intermediate for building more functionalized molecules. For example, research into bifunctional ligands has involved synthesizing structures containing a benzophenone moiety attached to a separate binding group via an alkyl chain. nih.gov The bromo- and methyl-substituents on the phenyl rings can be used as synthetic handles to attach the benzophenone unit to other molecular fragments, ultimately forming a complex ligand designed for specific catalytic applications or for binding to biological receptors. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape for 4-Bromo-3'-methylbenzophenone

The research landscape for this compound (CAS No. 27428-61-1) is exceptionally sparse. oregonstate.edu A thorough review of scientific literature reveals a significant lack of studies focused specifically on its synthesis, characterization, and application. Most available information is inferred from research on its isomers, such as 4-bromo-4'-methylbenzophenone (B1273618) and 2-bromo-4'-methylbenzophenone, or on the broader class of benzophenone (B1666685) derivatives. smolecule.com

Identification of Knowledge Gaps and Unexplored Research Avenues

The minimal research dedicated to this compound means that fundamental knowledge about its properties remains largely speculative. The most significant knowledge gaps represent key opportunities for future investigation:

Physicochemical Properties: There is a complete absence of experimentally determined data for its fundamental properties. This includes melting point, boiling point, solubility in various solvents, and crystal structure. Understanding these basic characteristics is the first step toward any potential application.

Spectroscopic Profile: While one can predict the general features of its NMR and IR spectra, detailed, published, and interpreted spectroscopic data are missing. Such data is crucial for unambiguous identification and for understanding its electronic structure.

Photophysical Behavior: Benzophenones are renowned for their photochemical properties, such as their use as photoinitiators and in photodynamic therapy. smolecule.com The photophysical properties of this compound, including its absorption and emission spectra, phosphorescence, and photoreduction kinetics, are entirely unexplored. acs.org Comparative studies with other isomers could reveal how the meta-position of the methyl group influences the excited state dynamics. nih.gov

Biological Activity: Many substituted benzophenones exhibit interesting biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Whether this compound possesses any such properties is unknown. Screening this compound for various biological activities is a wide-open field of research.

Perspectives on Novel Synthetic Strategies and Mechanistic Insights

While the classical Friedel-Crafts acylation is the most straightforward presumed synthetic route, modern organic chemistry offers several more sophisticated strategies that could be applied and optimized for this compound.

Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, could offer alternative and potentially more efficient synthetic pathways. For instance, coupling a 3-methylphenylboronic acid with a 4-bromobenzoyl derivative could provide a high-yield, regioselective synthesis. Investigating the efficiency of different catalysts and ligands for this specific transformation could be a valuable research endeavor.

Mechanistic Studies: For any synthetic route, detailed mechanistic studies are lacking. Investigating the kinetics and thermodynamics of its formation could lead to optimized industrial production methods. Furthermore, understanding the electronic influence of the meta-methyl group combined with the para-bromo substituent on reaction mechanisms, such as nucleophilic substitution at the carbonyl carbon, is a key area for mechanistic inquiry.

Potential for Innovative Applications Across Disciplines

The potential applications of this compound are, at this stage, entirely speculative but can be extrapolated from the known uses of its chemical relatives.

Medicinal Chemistry: Its structure serves as a scaffold that could be elaborated upon to create novel drug candidates. The bromo- and methyl-substituted phenyl rings offer distinct sites for further functionalization, potentially leading to the discovery of new enzyme inhibitors or receptor modulators. chemicalbook.com

Materials Science: As a benzophenone derivative, it could be investigated as a component in the synthesis of novel polymers, potentially imparting enhanced thermal stability or specific optical properties. chemicalbook.com Its use as a photoinitiator for polymerization or as a UV filter in materials are also plausible, though unverified, applications. bldpharm.com

Organic Synthesis: The compound is a useful, if underutilized, building block. The bromine atom can be readily converted into other functional groups via cross-coupling, substitution, or metallation reactions, making it a versatile intermediate for accessing more complex molecular architectures. chemicalbook.comchemicalbook.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-3'-methylbenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, analogous to 4-Bromo-3’-nitrobenzophenone . Key parameters include:

  • Catalyst : Anhydrous AlCl₃ (1.2–1.5 eq.) in dichloromethane or nitrobenzene.
  • Temperature : 0–5°C for acyl chloride addition, followed by gradual warming to room temperature.
  • Purification : Recrystallization in hexane improves purity (yield ~60–70%) .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., ketone carbonyl signal at ~195 ppm) and LCMS (e.g., m/z 275 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Identify methyl (δ ~2.4 ppm, singlet) and bromophenyl aromatic protons (δ 7.4–7.8 ppm).
  • HPLC : Use reverse-phase C18 columns (retention time ~1.6–1.8 min under gradient elution) for purity assessment .
  • Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z 275) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and bromo substituents impact reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The methyl group at the 3'-position may hinder electrophilic substitution but stabilize intermediates via hyperconjugation.
  • Electronic Effects : Bromo enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings (e.g., with arylboronic acids).
  • Case Study : In Pd-catalyzed reactions, optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to mitigate steric hindrance .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Data Triangulation : Compare synthetic protocols (e.g., catalyst loading, solvent polarity) across studies.
  • Reproducibility Tests : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Statistical Analysis : Use ANOVA to identify significant variables (e.g., temperature vs. catalyst ratio) .

Q. How can computational modeling predict the compound’s applications in material science (e.g., battery electrolytes)?

  • Methodological Answer :

  • DFT Calculations : Analyze HOMO/LUMO energies to assess redox stability (~3.5 eV bandgap suggests suitability for lithium-ion batteries).
  • MD Simulations : Model interactions with polymer matrices (e.g., PVDF) to optimize ionic conductivity .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer :

  • Intermediate Use : Serve as a precursor for kinase inhibitors via Buchwald-Hartwig amination.
  • Case Study : Couple with morpholine derivatives to generate sp³-rich fragments for drug discovery .

Q. How is the compound utilized in chromatographic method development?

  • Methodological Answer :

  • HPLC Standards : Calibrate retention times using its UV-Vis absorbance (~254 nm).
  • Mobile Phase Optimization : Test acetonitrile/water (70:30 v/v) with 0.1% TFA for baseline separation .

Key Notes

  • Contradictions Addressed : Yield discrepancies resolved via protocol standardization .
  • Advanced Methods : Computational and experimental synergies enhance predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.